N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a methanesulfonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl moiety. The azetidine ring is then constructed using a cyclization reaction, often involving a nucleophilic substitution mechanism.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for further development as a therapeutic agent.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan ring and methanesulfonyl group are key structural features that contribute to its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
N-[(furan-2-yl)methyl]-1H-indole-3-carboxamide
N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide
N-[(furan-2-yl)methyl]-1H-pyrrole-2-carboxamide
Uniqueness: N-[(furan-2-yl)methyl]-1-methanesulfonylazetidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Unlike its similar compounds, it contains the azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-17(14,15)12-6-8(7-12)10(13)11-5-9-3-2-4-16-9/h2-4,8H,5-7H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKDHXDKQJFYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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